2-(4-Methoxyphenyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may utilize large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method and the use of supercritical carbon dioxide as a solvent make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-epileptic agent.
Agricultural Science: This compound has shown promise as an agricultural bactericide against pathogens like Xanthomonas oryzae.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes and receptors, which contributes to its anti-inflammatory and anti-epileptic activities . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit various biological activities.
Quinazolin-4-one Derivatives: These derivatives also contain the triazolopyrimidine moiety and are studied for their antimicrobial properties.
Uniqueness
2-(4-Methoxyphenyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H16N4O2/c1-3-4-11-9-13(20)19-15(16-11)17-14(18-19)10-5-7-12(21-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,17,18) |
InChI Key |
NSEISWKJTHIXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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